Ethanone, 1,1'-(2,7-phenoxathiindiyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is a complex organic compound with a unique structure that includes a phenoxathiin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- typically involves the reaction of phenoxathiin with acetylating agents under controlled conditions. Common reagents used in the synthesis include acetic anhydride and acetyl chloride, often in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but with a different arrangement of the phenyl groups.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with distinct properties.
Uniqueness
Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is unique due to its phenoxathiin core, which imparts specific chemical and biological properties not found in its structural isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67267-77-0 |
---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-(8-acetylphenoxathiin-3-yl)ethanone |
InChI |
InChI=1S/C16H12O3S/c1-9(17)11-4-6-15-14(7-11)19-13-5-3-12(10(2)18)8-16(13)20-15/h3-8H,1-2H3 |
InChI Key |
AMWXNFWJVRRJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(O2)C=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.